molecular formula C13H18O2 B056693 Methyl 2-(4-isobutylphenyl)acetate CAS No. 61566-33-4

Methyl 2-(4-isobutylphenyl)acetate

Cat. No. B056693
CAS RN: 61566-33-4
M. Wt: 206.28 g/mol
InChI Key: NVJAXNOSRPVIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-isobutylphenyl)acetate, also known as MIBA, is a chemical compound that belongs to the family of esters. It is a colorless liquid with a sweet, fruity odor and is commonly used in the fragrance industry. However, recent scientific research has shown that MIBA has potential applications beyond its use as a fragrance compound.

Mechanism Of Action

The mechanism of action of Methyl 2-(4-isobutylphenyl)acetate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms and insects. This disruption leads to the death of the organism.

Biochemical And Physiological Effects

Methyl 2-(4-isobutylphenyl)acetate has been found to have low toxicity in mammals, making it a safe compound for use in laboratory experiments. It has been shown to have no significant effect on the liver, kidney, or heart function of rats when administered orally. However, further studies are needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-(4-isobutylphenyl)acetate in laboratory experiments is its low toxicity, making it a safe compound for researchers to handle. Additionally, Methyl 2-(4-isobutylphenyl)acetate is relatively easy to synthesize and is readily available. However, one limitation of using Methyl 2-(4-isobutylphenyl)acetate is its limited solubility in water, which may pose challenges in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 2-(4-isobutylphenyl)acetate. One area of interest is its potential use as an insecticide or repellent. Additionally, Methyl 2-(4-isobutylphenyl)acetate may have applications in the development of new antimicrobial agents. Further studies are also needed to determine the long-term effects of Methyl 2-(4-isobutylphenyl)acetate on human health and its potential as a therapeutic agent.
In conclusion, Methyl 2-(4-isobutylphenyl)acetate, or Methyl 2-(4-isobutylphenyl)acetate, is a chemical compound that has potential applications beyond its use in the fragrance industry. It has been studied for its antibacterial, antifungal, and antitumor properties, as well as its insecticidal and repellent effects. Methyl 2-(4-isobutylphenyl)acetate has low toxicity in mammals, making it a safe compound for use in laboratory experiments. However, further studies are needed to determine its long-term effects on human health and its potential as a therapeutic agent.

Synthesis Methods

Methyl 2-(4-isobutylphenyl)acetate can be synthesized through the esterification reaction between 4-isobutylphenol and methyl acetyl chloride. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The product is then purified through distillation to obtain pure Methyl 2-(4-isobutylphenyl)acetate.

Scientific Research Applications

Methyl 2-(4-isobutylphenyl)acetate has been found to have potential applications in various scientific fields. It has been studied for its antibacterial, antifungal, and antitumor properties. Methyl 2-(4-isobutylphenyl)acetate has also been found to have insecticidal and repellent effects, making it a potential candidate for use in pest control.

properties

CAS RN

61566-33-4

Product Name

Methyl 2-(4-isobutylphenyl)acetate

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2-[4-(2-methylpropyl)phenyl]acetate

InChI

InChI=1S/C13H18O2/c1-10(2)8-11-4-6-12(7-5-11)9-13(14)15-3/h4-7,10H,8-9H2,1-3H3

InChI Key

NVJAXNOSRPVIIT-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(=O)OC

synonyms

4-(2-Methylpropyl)benzeneacetic Acid Methyl Ester;  2-(4-Isobutylphenyl)acetic Acid Methyl Ester;  Methyl (4-Isobutylphenyl)acetate

Origin of Product

United States

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